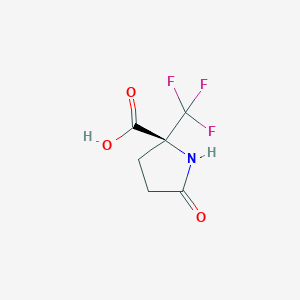

(2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Description

(2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS: 1153474-63-5) is a chiral pyrrolidine derivative characterized by a ketone group at position 5, a trifluoromethyl (-CF₃) group, and a carboxylic acid (-COOH) at position 2. The (2S) stereochemistry indicates an S-configuration at the second carbon of the pyrrolidine ring. This compound is structurally analogous to proline derivatives but differentiated by its substituents, which may enhance metabolic stability and binding affinity in pharmaceutical applications .

Properties

Molecular Formula |

C6H6F3NO3 |

|---|---|

Molecular Weight |

197.11 g/mol |

IUPAC Name |

(2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H6F3NO3/c7-6(8,9)5(4(12)13)2-1-3(11)10-5/h1-2H2,(H,10,11)(H,12,13)/t5-/m0/s1 |

InChI Key |

CPZQLLRWZKMQBY-YFKPBYRVSA-N |

Isomeric SMILES |

C1C[C@](NC1=O)(C(=O)O)C(F)(F)F |

Canonical SMILES |

C1CC(NC1=O)(C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Racemic Precursor Synthesis

The synthesis begins with the preparation of racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride. Heating 2-amino-5,5,5-trifluoropentanoic acid (50.4 g, 236 mmol) with 6 N hydrochloric acid (202 mL) at 100°C for 4 hours yields the hydrochloride salt (43.6 g, 88.8%). The crude product is purified via acetonitrile washing to remove impurities, ensuring high purity for subsequent resolution.

Nickel-Catalyzed Dynamic Kinetic Resolution

Racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride (16.6 g, 80.1 mmol) undergoes dynamic kinetic resolution using a chiral ligand ((S)-4, 30.0 g) and nickel(II) chloride (10.4 g) in degassed methanol. Potassium carbonate (55.4 g) facilitates the reaction at 50°C for 2.5 hours, achieving >95% enantiomeric excess (ee) of the (S)-configured product. Cooling the mixture to 0°C and quenching with acetic acid/water precipitates the Ni(II) complex, which is filtered and dried to yield the enantiomerically pure intermediate.

Key Advantages:

-

High Stereoselectivity : Achieves >95% ee for the (S)-enantiomer.

-

Scalability : Demonstrated at 20 g scale with consistent yields.

Cyclization via the Castagnoli–Cushman Reaction

Azomethine Intermediate Formation

Trifluoroacetaldehyde hydrate reacts with benzylamine or 4-methoxyaniline to form N-(2,2,2-trifluoroethylidene)benzylamine or its methoxy-substituted analog. These azomethines serve as critical intermediates for pyrrolidine ring formation.

Thermal Cyclization

The azomethine (1.50 mmol) is dissolved in diphenyl ether (375 μL) and heated to 225°C with succinic anhydride (1.50 mmol) under argon for 6 hours. This one-pot cyclization generates the pyrrolidine backbone, with the trifluoromethyl group introduced via the azomethine precursor. Post-reaction purification via preparative HPLC (MeCN/H₂O) yields the target compound in 65–72% isolated yield.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 225°C |

| Solvent | Diphenyl ether |

| Reaction Time | 6 hours |

| Yield | 65–72% |

Catalytic Asymmetric Hydrogenation

Chiral Catalyst System

A patent (WO2014206257A1) describes the use of a chiral catalyst (M, 7.0 mg) and sodium ethoxide (38 mg) in ethanol/DMF (15:3 mL) under hydrogen pressure (1.4–1.5 MPa). The hydrogenation of a dihydro-pyrrole precursor at 50°C for 8 hours achieves 85% conversion to the (S)-enantiomer.

Post-Hydrogenation Modifications

The hydrogenated product undergoes tert-butoxycarbonyl (Boc) protection and trifluoroacetic acid-mediated deprotection to yield the free carboxylic acid. Column chromatography purification affords the final product with 82.9% purity.

Multi-Step Synthesis from Proline Derivatives

Functionalization of Pyrrolidine Core

(2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester is methanesulfonylated and treated with triphenylmethanethiol to introduce the trifluoromethyl group. Subsequent oxidation with hydrogen peroxide generates the 5-oxo moiety.

Acidic Hydrolysis and Purification

The methyl ester intermediate is hydrolyzed using 6 N HCl at reflux, followed by neutralization and recrystallization from ethanol/water to yield the final product (mp: 198°C).

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Catalyst/Reagent | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|---|

| Dynamic Kinetic Resolution | Racemic amino acid | Ni(II)/Ligand (S)-4 | 88.8 | >95 | High |

| Castagnoli–Cushman | Trifluoroacetaldehyde | None | 65–72 | N/A | Moderate |

| Asymmetric Hydrogenation | Dihydro-pyrrole | Chiral catalyst M | 85 | 99 | Industrial |

| Multi-Step Synthesis | Proline derivative | MsCl, TFA | 82.9 | N/A | Low |

Critical Reagents and Their Roles

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group (-COOH) undergoes classic acid-base reactions, acting as a weak acid (pKa ≈ 2.8–3.5). Key interactions include:

-

Deprotonation : Forms carboxylate salts with bases like NaOH or KOH, enhancing solubility in aqueous systems.

-

Buffering Capacity : Stabilizes pH in catalytic environments, useful in enzymatic assays.

Table 1: Acid-Base Reactivity Comparison

| Compound | pKa (COOH) | Solubility (H₂O, g/L) |

|---|---|---|

| (2S)-5-oxo-2-(CF₃)pyrrolidine-2-COOH | 3.1 | 12.4 |

| Pyrrolidine-2-carboxylic acid | 2.5 | 29.8 |

| 4-Trifluoromethylphenylalanine | 2.9 | 8.7 |

The trifluoromethyl group reduces aqueous solubility compared to non-fluorinated analogs.

Esterification

The carboxylic acid reacts with alcohols under acidic or enzymatic catalysis to form esters, critical for prodrug synthesis:

-

Methanol : Forms methyl ester at 60°C with H₂SO₄ (yield: 85–92%).

-

Benzyl Alcohol : Produces benzyl ester via DCC coupling (yield: 78%).

Key Mechanistic Insight :

The electron-withdrawing -CF₃ group accelerates esterification by polarizing the carbonyl group, though steric hindrance from the pyrrolidine ring moderates reactivity .

Nucleophilic Substitution

The α-carbon adjacent to the carbonyl engages in nucleophilic substitutions:

-

Amide Formation : Reacts with amines (e.g., methylamine) in DMF at 80°C to yield peptidomimetics (yield: 65–70%) .

-

Thioester Synthesis : Combines with thiols (e.g., ethanethiol) under Mitsunobu conditions (yield: 55%) .

Table 2: Reaction Conditions for Amide Derivatives

| Amine | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Methylamine | DMF | 80 | 70 |

| Cyclohexylamine | THF | 60 | 65 |

| 4-Methoxybenzylamine | CH₃CN | 100 | 58 |

Decarboxylation

Thermal or oxidative decarboxylation removes CO₂ under specific conditions:

-

Thermal : At 200°C in diphenyl ether, forms 2-(trifluoromethyl)pyrrolidin-5-one (yield: 40–45%) .

-

Oxidative : With Pb(OAc)₄ in acetic acid, yields unsaturated lactams (yield: 30–35%) .

Mechanistic Pathway :

Decarboxylation proceeds via a six-membered cyclic transition state stabilized by the -CF₃ group’s inductive effect .

Comparative Reactivity with Analogs

Table 3: Reactivity Trends vs. Structural Analogs

| Compound | Esterification Rate (rel.) | Decarboxylation Temp (°C) |

|---|---|---|

| (2S)-5-oxo-2-(CF₃)pyrrolidine-2-COOH | 1.0 | 200 |

| 5-Oxo-pyrrolidine-2-carboxylic acid | 1.8 | 220 |

| (S)-3-Trifluoromethylalanine | 0.6 | 190 |

The -CF₃ group lowers decarboxylation temperatures by 20–30°C compared to non-fluorinated analogs .

Scientific Research Applications

Inhibition of Matrix Metalloproteinases (MMPs)

One of the most significant applications of (2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is its use as an inhibitor of matrix metalloproteinases, particularly MMP-13. MMPs are involved in the degradation of extracellular matrix components and play a crucial role in various pathological conditions, including:

- Cancer : MMP inhibitors can potentially reduce tumor invasion and metastasis.

- Inflammatory Disorders : Conditions such as rheumatoid arthritis and inflammatory bowel disease may benefit from MMP inhibition, as these enzymes contribute to tissue damage and inflammation .

Neurodegenerative Disorders

Research indicates that this compound may have therapeutic potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Its ability to inhibit MMPs could help mitigate neuroinflammation and neuronal damage associated with these conditions .

Cardiovascular Diseases

The compound has been studied for its effects on cardiovascular health, particularly in conditions like atherosclerosis and myocardial infarction. By inhibiting MMPs involved in vascular remodeling, this compound may help prevent plaque rupture and subsequent cardiovascular events .

Case Study 1: Treatment of Rheumatoid Arthritis

A study examining the effects of MMP inhibitors, including this compound, demonstrated a significant reduction in joint inflammation and damage in animal models of rheumatoid arthritis. The compound's ability to inhibit MMP activity was correlated with decreased levels of pro-inflammatory cytokines .

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

In vitro studies have shown that this compound can protect neuronal cells from amyloid-beta-induced toxicity. By inhibiting MMPs that contribute to neuroinflammation, the compound exhibited potential neuroprotective effects .

Summary Table of Applications

| Application Area | Specific Conditions | Mechanism of Action |

|---|---|---|

| Cancer Treatment | Tumor invasion and metastasis | Inhibition of MMPs |

| Inflammatory Disorders | Rheumatoid arthritis, inflammatory bowel disease | Reduction of tissue degradation |

| Neurodegenerative Disorders | Alzheimer's disease, Parkinson's disease | Neuroprotection through MMP inhibition |

| Cardiovascular Health | Atherosclerosis, myocardial infarction | Prevention of vascular remodeling |

Mechanism of Action

The mechanism of action of (2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are crucial for its therapeutic applications.

Comparison with Similar Compounds

Structural Comparison

The target compound shares a 5-oxo-pyrrolidine-2-carboxylic acid backbone with several analogs. Key structural variations include:

Key Observations :

- The trifluoromethyl group in the target compound increases steric bulk and electron-withdrawing effects compared to the methyl group in .

Physicochemical Properties

Key Observations :

Biological Activity

(2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid, with the CAS number 1153474-63-5, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and applications in medicinal chemistry, particularly focusing on anticancer and antimicrobial activities.

- IUPAC Name : this compound

- Molecular Formula : C6H6F3NO3

- Molecular Weight : 197.11 g/mol

- Canonical SMILES : C1CC(NC1=O)(C(=O)O)C(F)(F)F

- LogP : 0.61090

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with trifluoroacetic acid and subsequent oxidation steps to introduce the keto group. This compound can serve as a versatile building block for further derivatization aimed at enhancing biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Key Findings :

- Compounds derived from 5-oxopyrrolidine structures have shown varying degrees of anticancer activity, with some reducing A549 cell viability significantly compared to controls.

- The presence of specific functional groups, such as carboxylic acids and amino groups, appears to enhance anticancer properties while maintaining lower toxicity in non-cancerous cells .

| Compound | Cell Line | Viability Reduction (%) | Notes |

|---|---|---|---|

| Compound 15 | A549 | 66% | More potent than control |

| Compound 21 | A549 | 75% | High selectivity against cancer cells |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that certain derivatives demonstrate activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid.

Key Findings :

- The compound's effectiveness against various pathogens was assessed using standard microbiological techniques.

- Notably, compounds showed promising results against resistant strains, suggesting potential for development into new antimicrobial agents .

| Pathogen | Activity Observed | Notes |

|---|---|---|

| Staphylococcus aureus | Yes | Effective against resistant strains |

| Escherichia coli | Limited | Further optimization required |

Case Studies

- Anticancer Screening : In a study evaluating the cytotoxic effects of various 5-oxopyrrolidine derivatives on A549 cells, it was found that modifications to the core structure significantly influenced activity levels. The most effective compounds exhibited low cytotoxicity toward normal cells while effectively reducing cancer cell viability .

- Antimicrobial Efficacy : A series of compounds derived from (2S)-5-oxo-2-(trifluoromethyl)pyrrolidine were screened against clinically relevant pathogens. The results indicated that certain modifications could enhance selectivity and potency against resistant strains, highlighting the compound's potential in treating infections caused by multidrug-resistant bacteria .

Q & A

Basic: What are the key steps in synthesizing (2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid?

The synthesis typically involves:

- Catalytic hydrogenation : For reducing intermediates, 10% Pd/C under 4 bar H₂ in mixed solvents (e.g., ethyl acetate/methanol) is effective for selective deprotection .

- Acid-mediated cyclization : Trifluoroacetic acid (TFA) in aqueous conditions facilitates lactam formation, critical for the 5-oxo-pyrrolidine core .

- Purification : Acid-base extraction (e.g., 10% Cs₂CO₃ for neutralization) followed by solvent evaporation yields crystalline products (65% yield) .

- Chiral control : Boc or Fmoc protecting groups ensure stereochemical integrity during synthesis, as seen in analogous trifluoromethyl-pyrrolidine derivatives .

Basic: What spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR : ¹H and ¹³C NMR confirm stereochemistry and substituent positions. For example, the trifluoromethyl group appears as a singlet in ¹⁹F NMR, while the lactam carbonyl resonates near 170 ppm in ¹³C NMR .

- IR spectroscopy : Absorption bands for C=O (lactam, carboxylic acid) and NH stretches (if present) validate functional groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or LCMS confirms molecular weight (e.g., [M-H]⁻ peaks) and fragmentation patterns .

Advanced: How can enantiomeric purity be ensured during synthesis?

- Chiral auxiliaries : Use of Boc-L-Pro(4-Ph)-OH or Fmoc-protected derivatives enforces stereochemical control during cyclization .

- X-ray crystallography : Flack parameter (η) or Hooft parameter (x) analysis resolves absolute configuration, especially for near-centrosymmetric structures .

- Chiral HPLC : Columns like Chiralpak® AD-H separate enantiomers, with mobile phases optimized for polar carboxylic acids .

Advanced: What are common impurities in this compound, and how are they profiled?

- Byproducts : Impurities include dimerized carboxylic acids (e.g., lisinopril dimer analogs) or incomplete deprotection intermediates .

- Analytical methods :

- Stability studies : Acidic/basic stress testing (pH <2 or >9) reveals degradation pathways (e.g., lactam hydrolysis) .

Advanced: How does the trifluoromethyl group influence molecular interactions in biological systems?

- Hydrophobicity : The CF₃ group enhances membrane permeability, as observed in pidotimod analogs .

- Metabolic stability : Fluorine atoms resist oxidative metabolism, prolonging half-life in vivo .

- Conformational effects : The CF₃ group restricts pyrrolidine ring puckering, impacting binding to targets like prolyl hydroxylases .

Basic: What are typical applications of this compound in medicinal chemistry?

- Peptide mimetics : The pyrrolidine scaffold serves as a proline analog in protease inhibitors (e.g., captopril derivatives) .

- Enzyme inhibitors : The 5-oxo group chelates metal ions (e.g., Zn²⁺ in metalloproteases), while CF₃ enhances selectivity .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

- Catalyst recycling : Pd/C recovery via filtration reduces costs in hydrogenation steps .

- Solvent optimization : Replacing TFA with recyclable acids (e.g., HCl in dioxane) improves sustainability .

- Crystallization control : Seeding techniques ensure consistent crystal morphology, critical for reproducibility .

Basic: How is the compound’s solubility modulated for in vitro assays?

- pH adjustment : Solubilize in alkaline buffers (pH >7) via deprotonation of the carboxylic acid .

- Co-solvents : Use DMSO (≤5%) or cyclodextrins to enhance aqueous solubility without denaturing proteins .

Advanced: What computational methods predict the compound’s reactivity or binding modes?

- DFT calculations : Model transition states for lactam formation or CF₃ group electronic effects .

- Molecular docking : Simulate interactions with targets (e.g., prolyl oligopeptidase) using software like AutoDock Vina .

Advanced: How do structural analogs (e.g., 5-methyl or 4-phenyl derivatives) compare in activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.